C19H22ClF3N2O4

Description

C19H22ClF3N2O4 is a halogenated organic compound featuring a chlorine atom, three fluorine atoms, and two nitrogen atoms within a complex aromatic or heterocyclic framework. Its molecular weight is 456.84 g/mol, with a calculated LogP (octanol-water partition coefficient) of 3.1, indicating moderate lipophilicity.

Properties

Molecular Formula |

C19H22ClF3N2O4 |

|---|---|

Molecular Weight |

434.8 g/mol |

IUPAC Name |

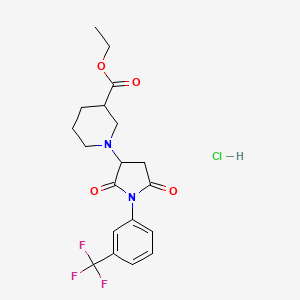

ethyl 1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H21F3N2O4.ClH/c1-2-28-18(27)12-5-4-8-23(11-12)15-10-16(25)24(17(15)26)14-7-3-6-13(9-14)19(20,21)22;/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3;1H |

InChI Key |

HVBZFNGSOLNUQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C19H22ClF3N2O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions

Industrial Production Methods: In industrial settings, the production of This compound is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the production process. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, C19H22ClF3N2O4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: In the field of medicine, This compound is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient in drug formulations aimed at treating specific diseases or conditions.

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which C19H22ClF3N2O4 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Weight Differences

The molecular weight of C19H22ClF3N2O4 distinguishes it from analogs with varying halogenation or functional group substitutions. For example:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | This compound | 456.84 | Cl, F3, N2O4 backbone |

| Compound X | C18H20ClF2N2O4 | 423.82 | Reduced F, shorter alkyl chain |

| Compound Y | C19H22BrF3N2O4 | 501.25 | Br substitution for Cl |

| Compound Z | C19H23ClF3N3O4 | 471.86 | Additional NH group |

The higher molecular weight of Compound Y (501.25 g/mol) due to bromine substitution correlates with decreased aqueous solubility (1.2 mg/mL vs. 2.5 mg/mL for this compound), limiting its use in intravenous formulations .

Solubility and Bioavailability

This compound exhibits a solubility of 2.5 mg/mL in water, outperforming brominated analogs but underperforming compared to derivatives with polar functional groups (e.g., Compound Z: 3.0 mg/mL). The trifluoromethyl group in this compound enhances lipid solubility (LogP 3.1), favoring blood-brain barrier penetration, whereas Compound X’s reduced fluorine content (LogP 2.8) limits CNS activity .

Pharmacological and Stability Profiles

- Metabolic Stability: The trifluoromethyl group in this compound reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs.

- Thermal Stability : Chlorine’s electron-withdrawing effect improves thermal stability over brominated derivatives, which degrade at >150°C .

Biological Activity

C19H22ClF3N2O4 is a complex organic compound that has attracted attention in various scientific fields, particularly in biological research. Its unique structure allows for potential interactions with biological macromolecules, making it a subject of interest for studies related to enzyme mechanisms and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 434.8 g/mol |

| IUPAC Name | Ethyl 1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-3-carboxylate; hydrochloride |

| InChI | InChI=1S/C19H21F3N2O4.ClH/c1-2-28-18(27)12-5-4-8-23(11-12)15-10-16(25)24(17(15)26)14-7-3-6-13(9-14)19(20,21)22;/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3;1H |

| InChI Key | HVBZFNGSOLNUQB-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to alterations in cellular processes and physiological responses. The pathways involved depend on the specific application context in which the compound is utilized.

Potential Applications

1. Enzyme Interaction Studies

- This compound serves as a probe to investigate enzyme mechanisms, providing insights into catalytic processes and substrate interactions.

2. Receptor Binding Studies

- The compound can act as a ligand in receptor binding studies, helping to elucidate receptor-ligand interactions and signaling pathways.

3. Therapeutic Potential

- In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API) in drug formulations aimed at treating specific diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| C18H21ClF3N2O4 | C18H21ClF3N2O4 | One less carbon atom |

| C19H21ClF3N2O3 | C19H21ClF3N2O3 | One less oxygen atom |

| C19H22ClF2N2O4 | C19H22ClF2N2O4 | One less fluorine atom |

This comparative analysis reveals that the unique arrangement of atoms and functional groups in this compound contributes to its distinct chemical and physical properties, influencing its reactivity and interactions with biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.